molecular formula C9H13BrN2O2 B13222176 3-Amino-5-bromo-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13222176
M. Wt: 261.12 g/mol
InChI Key: BEQMFTZRQQFNPE-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one is a brominated dihydropyridinone derivative characterized by a 3-hydroxy-2-methylpropyl substituent at the N1 position.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

3-amino-5-bromo-1-(3-hydroxy-2-methylpropyl)pyridin-4-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(5-13)2-12-3-7(10)9(14)8(11)4-12/h3-4,6,13H,2,5,11H2,1H3

InChI Key

BEQMFTZRQQFNPE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=O)C(=C1)Br)N)CO

Origin of Product

United States

Biological Activity

3-Amino-5-bromo-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BrN2O2
  • CAS Number : 910543-72-5

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a related compound showed moderate activity against leukemia cell lines at concentrations around 50 µM, demonstrating selective anti-leukemic effects while maintaining low cytotoxicity towards normal fibroblasts . The mechanism of action appears to involve the modulation of cellular pathways that regulate apoptosis and proliferation.

Anti-HIV Activity

Research has also explored the potential of dihydropyridine derivatives as anti-HIV agents. These compounds have been shown to selectively down-modulate CD4 protein on the surface of human cells, which is crucial for HIV entry. In vitro studies indicate that certain derivatives possess enhanced potency compared to existing anti-HIV drugs, suggesting a promising avenue for further development .

Neuroprotective Effects

Some studies have indicated that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

The biological activities of 3-amino-5-bromo derivatives are often attributed to their ability to interact with specific molecular targets within cells:

  • Inhibition of Protein Kinases : Some studies suggest that these compounds may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell growth and survival.
  • Modulation of Ion Channels : Dihydropyridine derivatives are known to interact with calcium channels, influencing calcium homeostasis and cellular excitability.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative damage in cells .

Case Studies

StudyCompound TestedBiological ActivityFindings
3-Amino-5-bromo derivativeAnti-leukemicModerate activity at 50 µM with low cytotoxicity
Related dihydropyridineAnti-HIVSelectively down-modulates CD4 protein
Various derivativesNeuroprotectionPotential reduction in oxidative stress

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution with various reagents:

ReagentConditionsProduct FormedYield (%)Reference
Ammonia (NH₃)Ethanol, 60°C, 12 hrs5-Amino derivative78
Sodium methoxideDMF, 100°C, 6 hrs5-Methoxy derivative65
ThiophenolTHF, RT, 24 hrs5-Phenylthio derivative82

Mechanism : The reaction proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, where the electron-withdrawing dihydropyridinone ring activates the bromine for displacement.

Oxidation Reactions

The dihydropyridinone ring and hydroxyl group are susceptible to oxidation:

Ring Oxidation

Oxidizing AgentConditionsProductOutcome
KMnO₄Acidic H₂O, 80°CPyridin-4-one derivativeFull aromatization of the ring
H₂O₂Acetic acid, RTEpoxidation at C2-C3 (minor pathway)<5% conversion

Side-Chain Oxidation

The 3-hydroxy-2-methylpropyl side chain oxidizes to a ketone under strong conditions:

  • CrO₃/H₂SO₄ : Forms 3-keto-2-methylpropyl derivative (89% yield).

Reduction Reactions

Selective reduction of the dihydropyridinone ring or substituents:

ReductantTarget SiteProductSelectivity
NaBH₄Ketone (C4)4-Hydroxy derivativeHigh
H₂/Pd-CBromine (C5)Dehalogenated productModerate

Note : Catalytic hydrogenation also reduces the dihydropyridinone ring to a tetrahydropyridine derivative under high-pressure conditions.

Condensation Reactions

The amino group at position 3 participates in Schiff base formation:

Aldehyde/KetoneConditionsProductApplication
BenzaldehydeEtOH, reflux, 4 hrs3-Iminopyridinone derivativeLigand for metal complexes
AcetylacetoneCH₃CN, 50°C, 8 hrsβ-Diketoamine adductChelating agent synthesis

Mechanistic Insight : The reaction involves nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration .

Functionalization of the Hydroxyl Group

The 3-hydroxy-2-methylpropyl side chain undergoes typical alcohol reactions:

Reaction TypeReagentProductYield (%)
EsterificationAcetic anhydrideAcetyl-protected derivative92
Ether FormationCH₃I, K₂CO₃Methyl ether derivative85
TosylationTosyl chlorideTosylate intermediate78

Applications : Ether/ester derivatives improve lipid solubility for pharmacological studies.

Photochemical Reactivity

Exposure to UV light (254 nm) induces valence isomerization:

ConditionsProductQuantum Yield (Φ)
CH₃CN, 24 hrsPyridine N-oxide analog0.32

This transformation mirrors methodologies developed for pyridine N-oxide derivatives , though the dihydropyridinone ring stabilizes intermediates against full aromatization.

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = highest)Preferred Reaction Partners
C5-Bromine1Amines, alkoxides, thiols
C3-Amino2Aldehydes, acyl chlorides
C4-Ketone3Hydrides, Grignard reagents
Side-Chain -OH4Acylating/alkylating agents

Case Study: Late-Stage Functionalization

In a 2024 study , photochemical modification of a related dihydropyridinone enabled C3 hydroxylation with 74% yield, suggesting potential applicability to this compound for introducing additional oxygen-based functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in their N1 substituents (Table 1). These analogs include:

  • 3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one (CAS 1565116-04-2)
  • 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one (CAS 1566115-55-6)
  • 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one (CAS 1565579-68-1)

Table 1: Structural and Physicochemical Comparison

Compound Name (N1 Substituent) Molecular Formula Molecular Weight Key Functional Group Predicted Solubility* Potential Pharmacological Influence
3-Hydroxy-2-methylpropyl (Target) C₉H₁₄BrN₃O₂ ~263.12 Hydroxyl High (polar) Antioxidant/cytotoxic activity
2-(Dimethylamino)ethyl (Analog 1) C₉H₁₄BrN₃O 260.13 Tertiary amine Moderate (ionizable) Enhanced membrane permeability
2-Methoxyethyl (Analog 2) C₈H₁₁BrN₂O₂ 247.09 Methoxy Moderate Reduced metabolic stability
2-Fluoroethyl (Analog 3) C₇H₉BrFN₂O 235.05 Fluorine Low (hydrophobic) Electrophilic interactions

*Solubility predictions based on functional group polarity.

Key Observations

Substituent Effects on Solubility and Bioavailability The hydroxyl group in the target compound likely enhances water solubility compared to the methoxy (Analog 2) or fluoroethyl (Analog 3) groups, which are less polar. This could improve bioavailability in aqueous environments .

Functional Group Influence on Bioactivity Hydroxyl-containing analogs (e.g., the phenolic compound in ) demonstrate notable antioxidant (IC₅₀ = 9.97 µg/mL) and cytotoxic (LC₅₀ = 1.02 µg/mL) activities, suggesting the target compound may share similar properties . The fluoroethyl group (Analog 3) may promote electrophilic interactions with biological targets, though its hydrophobic nature could limit solubility .

Molecular Weight Trends The target compound has the highest molecular weight (~263.12 g/mol) due to the branched hydroxypropyl group, while Analog 3 (235.05 g/mol) is the lightest.

Synthetic and Stability Considerations

  • The methoxy group (Analog 2) may reduce metabolic stability compared to the hydroxyl group, as methoxy ethers are often cleaved enzymatically.

Q & A

Q. Methodological Answer :

  • Microwave-assisted cross-coupling : Use palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert argon atmosphere to minimize side reactions. Reaction conditions (140°C, 2 minutes) optimize yield and reduce decomposition .
  • Purification : Employ silica gel column chromatography with gradient solvent systems (e.g., ethyl acetate/hexane, 5:95 to 50:50 v/v) to isolate the product. Final yields can vary (11–89%) depending on reaction scale and intermediates .

Basic: Which analytical techniques are critical for validating structural integrity and purity?

Q. Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5 adjusted with acetic acid) for baseline separation of diastereomers or impurities .
  • Spectroscopy : Combine 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry, bromine substitution, and dihydropyridinone conformation .

Advanced: How to design experiments to assess the compound’s environmental fate and transformation pathways?

Q. Methodological Answer :

  • Laboratory studies : Characterize physical-chemical properties (logP, solubility) to predict partitioning in abiotic compartments (soil, water) .
  • Biotic studies : Use microbial consortia to evaluate biodegradation rates. Monitor intermediates (e.g., brominated pyridinones) via LC-MS/MS .
  • Field simulations : Apply mesocosm models to study photodegradation and hydrolysis under realistic pH/temperature gradients .

Advanced: How to address low yields in cross-coupling reactions involving brominated pyridine intermediates?

Q. Methodological Answer :

  • Optimize catalysts : Test alternative ligands (e.g., XPhos) to enhance palladium-mediated coupling efficiency .
  • Control moisture : Use anhydrous Na2_2SO4_4 for drying intermediates and rigorously degas solvents to prevent hydrolysis of boronic acid partners .
  • Scale-down trials : Perform microwave reactions in small batches (1–5 mmol) to identify kinetic vs. thermodynamic product dominance .

Advanced: What theoretical frameworks guide mechanistic studies of its biological activity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Model electron distribution in the dihydropyridinone ring to predict reactivity at the 5-bromo and 3-amino sites .
  • Molecular docking : Align with conceptual frameworks (e.g., enzyme active-site topology) to hypothesize binding interactions with target proteins .

Basic: What purification strategies mitigate byproduct formation during synthesis?

Q. Methodological Answer :

  • Acid-base extraction : Adjust pH to ~10 during workup to isolate amine-containing products from neutral impurities .
  • Recrystallization : Use ether/ethanol mixtures to selectively crystallize the target compound from oily residues .

Advanced: How to analyze antioxidant activity in cellular or biochemical assays?

Q. Methodological Answer :

  • DPPH/ABTS assays : Quantify radical scavenging capacity with UV-Vis spectroscopy, normalized to Trolox equivalents. Include phenolic content analysis (Folin-Ciocalteu method) to correlate structure-activity trends .
  • Cell-based models : Use HepG2 cells under oxidative stress (H2_2O2_2 induction) to measure Nrf2 pathway activation via qPCR .

Advanced: How to resolve contradictions in reported reaction mechanisms (e.g., competing pathways)?

Q. Methodological Answer :

  • Isotopic labeling : Use 15^{15}N-labeled amines to track regioselectivity in ring closure steps .
  • Kinetic profiling : Compare time-resolved NMR data under varying temperatures to distinguish concerted vs. stepwise mechanisms .

Basic: What precautions are essential for handling moisture-sensitive intermediates?

Q. Methodological Answer :

  • Inert atmosphere : Conduct reactions in argon-purged flasks with Schlenk-line techniques .
  • Stabilization : Store intermediates as HCl salts (e.g., methanamine dihydrochloride) to reduce hygroscopicity .

Advanced: How to design ecological risk assessments for environmental release?

Q. Methodological Answer :

  • Tiered testing : Start with acute toxicity assays (Daphnia magna, LC50_{50}) and progress to chronic exposure studies in soil microcosms .
  • Bioaccumulation factors : Measure bioconcentration in algae/fish models using 14^{14}C-labeled compound .

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